2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid is a complex organic compound that features a nitrophenyl group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by cyclization reactions to form the tetrahydrofuran ring. The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 2-(2-aminophenyl)-5-oxotetrahydrofuran-3-carboxylicacid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)propyloxycarbonyl: Used as a photoprotecting group in polymer chemistry.
5-(2-Nitrophenyl)-2-furoic acid: Known for its uses in various chemical reactions and potential biological activities.
Uniqueness
2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid is unique due to its combination of a nitrophenyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H9NO6 |
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Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO6/c13-9-5-7(11(14)15)10(18-9)6-3-1-2-4-8(6)12(16)17/h1-4,7,10H,5H2,(H,14,15) |
InChI Key |
PNYFBUUZSWWNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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